molecular formula C25H32N6O3S B11200400 1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11200400
M. Wt: 496.6 g/mol
InChI Key: ITUZTQCZFMUISV-UHFFFAOYSA-N
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Description

1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves multiple steps:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the 4-butylphenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazolo[4,5-d]pyrimidine core reacts with a 4-butylphenylamine derivative.

    Attachment of the Piperidine-3-carboxamide Moiety: This step involves the coupling of the intermediate with N-ethylpiperidine-3-carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazolo[4,5-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or receptors related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H32N6O3S

Molecular Weight

496.6 g/mol

IUPAC Name

1-[6-[2-(4-butylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C25H32N6O3S/c1-3-5-7-17-9-11-19(12-10-17)28-20(32)15-31-16-27-22-21(24(31)34)35-25(29-22)30-13-6-8-18(14-30)23(33)26-4-2/h9-12,16,18H,3-8,13-15H2,1-2H3,(H,26,33)(H,28,32)

InChI Key

ITUZTQCZFMUISV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NCC

Origin of Product

United States

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